

Application Note: GC-MS Analysis of N-Boc Norketamine

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Compound of Interest

Compound Name: *N-Boc norketamine*

Cat. No.: *B2751820*

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Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of **N-Boc norketamine** using Gas Chromatography-Mass Spectrometry (GC-MS). **N-Boc norketamine** is a key intermediate in the synthesis of various ketamine analogs and serves as an analytical reference standard.^[1] The methodology outlined here is adapted from established procedures for the analysis of ketamine and its metabolites, providing a robust framework for researchers in forensic science, toxicology, and pharmaceutical development.^{[2][3][4]}

Introduction

N-Boc norketamine, formally known as N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester, is an arylcyclohexylamine and a derivative of norketamine, the primary metabolite of ketamine.^[1] Its protected amine group makes it a crucial building block in the synthesis of other pharmacologically active molecules.^{[5][6]} Accurate and reliable analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like **N-Boc norketamine**. This application note details the necessary instrumentation, reagents, sample preparation, and analytical conditions for the successful GC-MS analysis of **N-Boc norketamine**.

Chemical and Physical Properties

Property	Value	Reference
Formal Name	N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester	[1]
CAS Number	2177263-88-4	[1]
Molecular Formula	C ₁₇ H ₂₂ ClNO ₃	[1]
Formula Weight	323.8 g/mol	[1]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
Storage	-20°C	[1][7]
Stability	≥ 5 years	[1]

Experimental Protocols

Reagents and Materials

- **N-Boc Norketamine** analytical reference standard
- Methanol (HPLC grade)
- Ethyl acetate (GC grade)
- Hexane (GC grade)
- Sodium sulfate (anhydrous)
- Deionized water
- Phosphate buffer (pH 7.4)
- Internal Standard (IS): (e.g., Ketamine-d₄)

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **N-Boc norketamine** and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Ketamine-d4) in methanol.
- Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to obtain a working concentration.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods used for ketamine and its metabolites in urine.[3]

- To 1 mL of the sample matrix (e.g., urine, plasma, or reaction mixture), add 50 µL of the internal standard working solution.
- Add 1 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.
- Add 5 mL of a hexane:ethyl acetate (9:1 v/v) extraction solvent.
- Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used. These are based on typical methods for ketamine and its analogs.[2][3][8]

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC System or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	280°C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
Transfer Line Temperature	280°C
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Analysis (SIM Mode)

For quantitative analysis, monitor the following ions. The specific ions for **N-Boc norketamine** should be determined by analyzing a standard in full scan mode to identify the most abundant and specific fragment ions. The ions for ketamine and norketamine are provided for reference.

[3]

Compound	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
N-Boc Norketamine	To be determined	To be determined	To be determined
Ketamine (reference)	209	180	237
Norketamine (reference)	166	182	195
Ketamine-d4 (IS)	213	184	241

Data Presentation

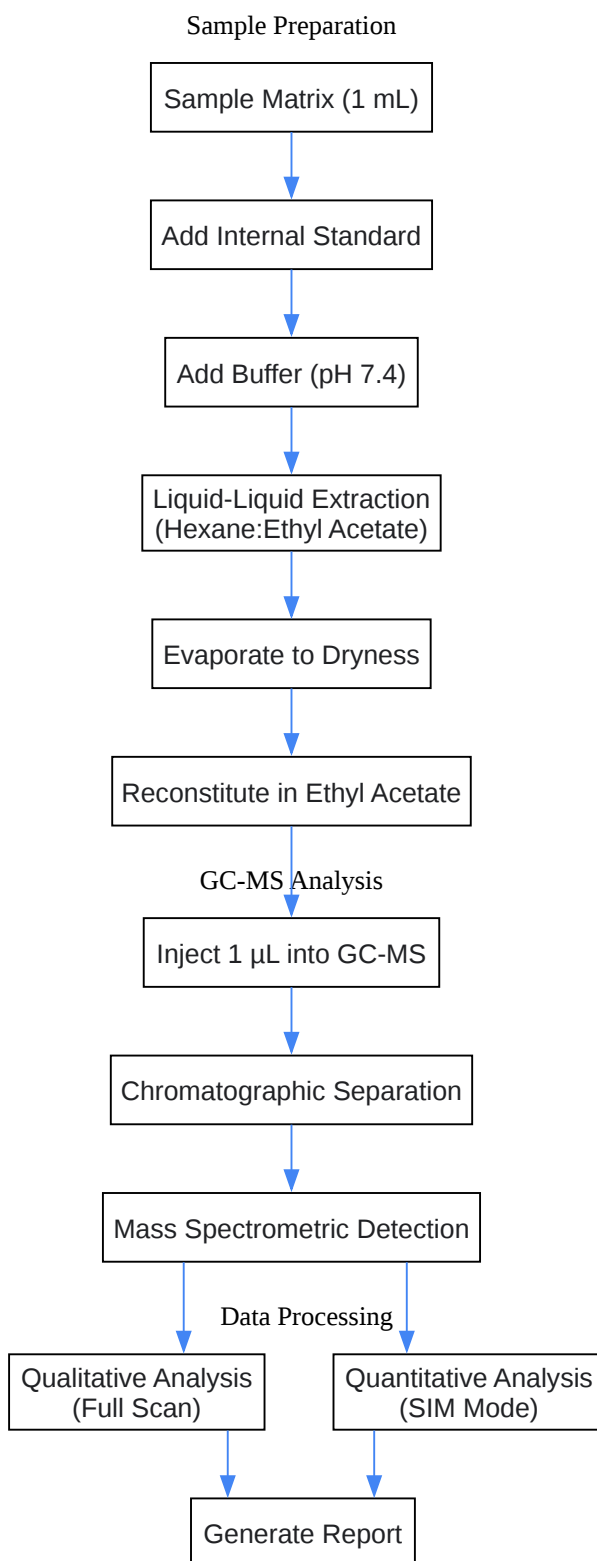
Method Validation Summary

The following table summarizes typical validation parameters for GC-MS methods for related analytes, which should be established for **N-Boc norketamine** analysis.

Parameter	Typical Performance	Reference
Linearity (r^2)	> 0.99	[2]
Limit of Detection (LOD)	1-10 ng/mL	[3]
Limit of Quantification (LOQ)	5-20 ng/mL	[2]
Precision (%RSD)	< 15%	[2]
Accuracy (% Recovery)	85-115%	[2]

Visualizations

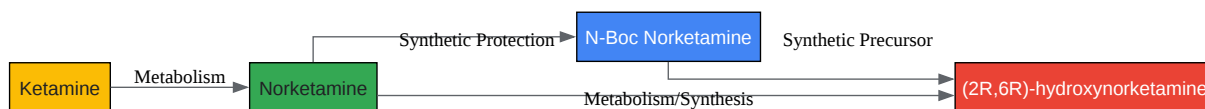
Experimental Workflow



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Caption: GC-MS analysis workflow for **N-Boc norketamine**.

Logical Relationship of Analytes



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Caption: Relationship between Ketamine and its derivatives.

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